Sodium Lauryl Sulfate

Description

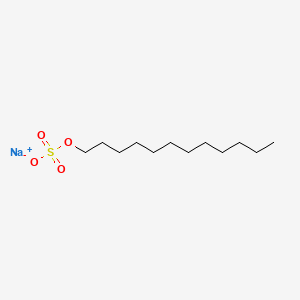

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Disruptive Dance: A Technical Guide to Protein Denaturation by Sodium Lauryl Sulfate

Abstract

Sodium Lauryl Sulfate (SLS), more formally known as Sodium Dodecyl Sulfate (SDS), is an anionic surfactant of immense utility in the life sciences, primarily celebrated for its potent protein-denaturing capabilities. This guide provides an in-depth exploration of the multifaceted mechanism by which SDS disrupts the intricate architecture of proteins. We will dissect the process from initial molecular interactions to the cooperative binding phenomena that culminate in the complete loss of native conformation. This document moves beyond a superficial overview to detail the thermodynamic drivers, the critical role of disulfide reduction, and the practical application of this mechanism in cornerstone techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This guide is intended for researchers, scientists, and drug development professionals who require a granular understanding of this fundamental biochemical process.

Introduction: The Power of Controlled Chaos

In their native state, proteins fold into precise three-dimensional structures essential for their biological function. The disruption of this structure, or denaturation, is a critical step in many analytical and preparative biochemical workflows. SDS is arguably the most common and effective agent for inducing this denaturation in a controlled and predictable manner.[1][2] Its primary application, SDS-PAGE, revolutionized protein analysis by allowing for the separation of complex protein mixtures based almost solely on molecular weight.[3][4] Understanding the mechanism of SDS action is not merely academic; it is fundamental to troubleshooting experimental artifacts, optimizing protocols, and interpreting data with confidence. This guide will illuminate the chemical and physical principles governing the interaction between SDS and proteins.

The Molecular Nature of this compound (SDS)

SDS is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region.[5] It consists of a 12-carbon alkyl chain (the hydrophobic tail) and a negatively charged sulfate group (the hydrophilic head).[6] This dual nature dictates its behavior in aqueous solutions and is the key to its denaturing ability. In solution, SDS monomers exist in equilibrium with spherical structures called micelles, particularly at concentrations above the Critical Micelle Concentration (CMC), which is approximately 8 mM in pure water.[7]

The Core Mechanism of SDS-Induced Protein Denaturation

The denaturation of a protein by SDS is a multi-stage process, not a simple, singular event. It involves a cascade of binding events that progressively unravel the protein's structure.[8] The process can be understood as a transition from specific, low-concentration interactions to a more general, cooperative overwhelming of the protein's native state.

Initial Interactions: A Two-Pronged Attack

At low, sub-micellar concentrations, individual SDS monomers begin to interact with the protein. The binding is driven by two main forces:

-

Hydrophobic Interactions: The hydrophobic alkyl tail of SDS is drawn to the non-polar amino acid residues that are typically buried within the protein's core, away from the aqueous solvent.[9][10] This initial penetration begins to disrupt the delicate hydrophobic interactions that are a primary stabilizing force for the protein's tertiary structure.[11]

-

Electrostatic (Ionic) Interactions: The negatively charged sulfate head of SDS can interact with positively charged amino acid residues (like lysine and arginine) on the protein surface.[1]

These early binding events are often specific and can lead to minor conformational changes.[9]

Cooperative Binding and the "Necklace Model"

As the concentration of free SDS increases, a critical transition occurs. The initial binding of a few SDS molecules makes it easier for more to bind, a phenomenon known as positive cooperative binding .[12][13] The protein begins to unfold, exposing more of its hydrophobic core, which in turn creates more binding sites for SDS. This leads to a rapid, cascade-like binding of many more SDS molecules.[14]

This process culminates in a widely accepted "necklace-and-beads" or "rod-like" model.[15] In this model, the unfolded polypeptide chain wraps around clusters or micelles of SDS, forming a flexible, rod-shaped complex.[7] The hydrophobic tails of the SDS molecules associate with the protein backbone and side chains, while the negatively charged sulfate heads face outward into the solvent.[16]

Caption: Mechanism of SDS-induced protein denaturation.

Disruption of Protein Structure

The massive binding of SDS effectively obliterates all levels of protein structure except the primary sequence of amino acids.

-

Tertiary and Secondary Structure: The hydrophobic and ionic interactions that stabilize the protein's three-dimensional fold are completely disrupted by the detergent.[11][17] This leads to the loss of both tertiary (overall 3D shape) and secondary (α-helices, β-sheets) structures.[18]

-

Quaternary Structure: For proteins composed of multiple polypeptide subunits, SDS disrupts the non-covalent interactions holding these subunits together, causing them to dissociate.[19]

The end result is a linearized polypeptide chain coated with a large number of negatively charged SDS molecules.[17] This binding is remarkably consistent, averaging about 1.4 grams of SDS for every gram of protein.[4] This constant charge-to-mass ratio is the foundational principle of SDS-PAGE, as it ensures that the protein's intrinsic charge is masked and separation occurs based on size alone.[2][19]

The Role of Disulfide Bond Reduction

While SDS is powerful, it cannot break covalent bonds. Disulfide bonds (-S-S-), which form between cysteine residues, are strong covalent linkages that can hold polypeptide chains together even in the presence of SDS.[20][21] If these bonds are not broken, the protein will not be fully linearized, leading to anomalous migration in a gel.[20]

To ensure complete denaturation, a reducing agent is almost always included with SDS in sample preparation buffers.[19] Common reducing agents include:

-

β-mercaptoethanol (BME)

-

Dithiothreitol (DTT)

These agents reduce the disulfide bond back to two separate thiol (-SH) groups, allowing the protein to fully unfold into a linear chain.[19][22] The combination of SDS, heat, and a reducing agent is the standard method for preparing proteins for electrophoretic analysis.[11]

Thermodynamics of Denaturation

The interaction of SDS with proteins is a thermodynamically complex process.[23] The denaturation is spontaneous, indicating a negative Gibbs free energy change (ΔG). This is driven by a large, favorable entropy change (ΔS). The binding of SDS disrupts the ordered water structure around the protein's hydrophobic core and increases the conformational entropy of the now-unfolded polypeptide chain. While the initial binding may have an enthalpic component, the overall process is largely entropy-driven.[24]

Experimental Methodologies for Studying Denaturation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is the quintessential application of SDS-induced denaturation. It separates proteins based on their molecular weight by migrating the SDS-coated, negatively charged proteins through a porous polyacrylamide gel matrix in an electric field.[4][25] Smaller proteins navigate the gel matrix more easily and thus migrate faster and further.[26]

This protocol describes the preparation and running of a standard discontinuous Laemmli SDS-PAGE gel.

A. Reagent Preparation:

-

30% Acrylamide/Bis-acrylamide solution: (Caution: Acrylamide is a neurotoxin. Handle with gloves).

-

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, with 0.4% SDS.

-

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, with 0.4% SDS.

-

10% Ammonium Persulfate (APS): Prepare fresh. Acts as the polymerization initiator.

-

TEMED: (N,N,N',N'-tetramethylethylenediamine). Acts as the polymerization catalyst.

-

2X Sample Buffer (Laemmli Buffer): 125 mM Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 10% β-mercaptoethanol, 0.02% Bromophenol Blue.

-

1X Running Buffer: 25 mM Tris, 192 mM Glycine, 0.1% SDS, pH ~8.3.

B. Gel Casting:

-

Assemble clean glass plates and spacers in the casting stand. Ensure there are no leaks.

-

Prepare the Resolving Gel mixture according to the desired percentage (e.g., 10% or 12%) by combining water, 30% Acrylamide/Bis, Resolving Gel Buffer, 10% APS, and TEMED. Causality: The higher acrylamide percentage creates smaller pores, better for resolving smaller proteins.[3]

-

Immediately pour the resolving gel between the plates to the desired height. Overlay with a thin layer of water or isopropanol to ensure a flat surface. Allow to polymerize for 20-30 minutes.

-

Pour off the overlay and rinse with deionized water.

-

Prepare the Stacking Gel mixture (typically 4-5%) by combining water, 30% Acrylamide/Bis, Stacking Gel Buffer, 10% APS, and TEMED.

-

Pour the stacking gel on top of the resolving gel and insert the comb. Allow to polymerize for 20-30 minutes. Causality: The low percentage and different pH of the stacking gel concentrates all proteins into a tight band before they enter the resolving gel, ensuring sharp bands.[11][27]

C. Sample Preparation and Electrophoresis:

-

Mix protein sample 1:1 with 2X Sample Buffer.

-

Heat the samples at 95-100°C for 5 minutes. Causality: Heat assists in the denaturation process and ensures complete interaction with SDS and the reducing agent.[11]

-

Assemble the polymerized gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X Running Buffer.

-

Carefully remove the comb and load the prepared samples and a molecular weight marker into the wells.

-

Connect the power supply (negative electrode to the top chamber, positive to the bottom) and run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.[18]

D. Visualization:

-

Carefully remove the gel from the cassette.

-

Stain the gel with a protein stain like Coomassie Brilliant Blue or a more sensitive silver stain to visualize the separated protein bands.[19]

Caption: Standard experimental workflow for SDS-PAGE.

Spectroscopic Techniques

Spectroscopic methods are invaluable for studying the kinetics and thermodynamics of SDS-induced denaturation in real-time.

-

Circular Dichroism (CD) Spectroscopy: Far-UV CD is used to monitor changes in protein secondary structure. The characteristic spectra of α-helices and β-sheets are lost as SDS denatures the protein.[6][28]

-

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues is highly sensitive to their local environment. As a protein unfolds, these residues become more exposed to the solvent, causing a shift in their emission wavelength, which can be used to track the denaturation process.[6][28]

Quantitative Aspects of SDS-Protein Interaction

The interaction between SDS and proteins can be quantified to provide a deeper understanding of the denaturation process.

| Parameter | Typical Value | Significance |

| Critical Micelle Concentration (CMC) | ~1.2 - 8 mM | The concentration above which SDS monomers assemble into micelles. Denaturation often begins below the CMC and accelerates near it.[14][23] |

| Binding Ratio (Saturation) | ~1.4 g SDS / 1 g protein | Represents the maximum amount of SDS that binds, leading to a uniform charge-to-mass ratio crucial for SDS-PAGE.[4][14] |

| Binding Stoichiometry | ~1 SDS molecule per 2 amino acids | Provides a molecular-level view of the saturation of the polypeptide chain by the detergent.[14] |

Practical Implications and Applications

The robust and predictable denaturing action of SDS is leveraged across numerous applications:

-

Molecular Weight Determination: The primary use of SDS-PAGE is to estimate the molecular weight of proteins by comparing their migration to known standards.[26]

-

Purity Analysis: SDS-PAGE is a simple and effective method to assess the purity of a protein sample.[25][26]

-

Western Blotting: After separation by SDS-PAGE, proteins can be transferred to a membrane for detection with specific antibodies.[19]

-

Cell Lysis: SDS is a component of many lysis buffers used to break open cells and solubilize proteins for analysis.[29]

Conclusion

The mechanism of protein denaturation by this compound is a powerful interplay of hydrophobic and electrostatic forces, characterized by a cooperative binding model that transforms a complex, folded protein into a linearized polypeptide with a uniform negative charge. This process, while seemingly destructive, provides an unparalleled level of control for protein analysis. By understanding the intricate details of this mechanism—from the initial monomer binding to the necessity of disulfide reduction—researchers can fully exploit the power of SDS-based techniques, ensuring the generation of accurate, reproducible, and insightful data in their scientific endeavors.

References

- 1. quora.com [quora.com]

- 2. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]

- 3. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 4. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]

- 5. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]

- 6. Effects of SDS on the activity and conformation of protein tyrosine phosphatase from thermus thermophilus HB27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SDS-induced multi-stage unfolding of a small globular protein through different denatured states revealed by single-molecule fluorescence - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Positive Cooperative Mechanistic Binding of Proteins at Low Concentrations: A Comparison of poly (sodium N-undecanoyl sulfate) and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cooperative_binding [bionity.com]

- 14. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein unfolding by SDS: the microscopic mechanisms and the properties of the SDS-protein assembly - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 16. What Is the Mechanism of SDS Binding to Proteins? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. homework.study.com [homework.study.com]

- 18. SDS-PAGE Protocol | Rockland [rockland.com]

- 19. Khan Academy [khanacademy.org]

- 20. quora.com [quora.com]

- 21. reddit.com [reddit.com]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. byjus.com [byjus.com]

- 27. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]

- 28. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bradford protein assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Lauryl Sulfate (SLS) Micelles

Introduction: The Enduring Relevance of a Prototypical Surfactant

Sodium Lauryl Sulfate (SLS), an anionic surfactant, remains a cornerstone in a multitude of scientific and industrial applications, from its foundational role in cleaning and personal care products to its critical utility in protein denaturation for gel electrophoresis and as a solubilizing agent in pharmaceutical formulations.[1] The remarkable versatility of SLS stems from its amphiphilic nature, possessing a hydrophilic sulfate head group and a hydrophobic 12-carbon alkyl tail. This dual character drives its self-assembly in aqueous solutions into organized colloidal structures known as micelles. Understanding the fundamental physicochemical properties of these micelles is paramount for researchers, scientists, and drug development professionals seeking to harness and control their behavior for specific applications.

This technical guide provides a comprehensive exploration of the core physicochemical properties of SLS micelles. Moving beyond a simple recitation of facts, this document delves into the underlying thermodynamic principles and experimental methodologies, offering insights into the causality behind the observed phenomena. Our objective is to equip the reader with a robust understanding of SLS micellar systems, enabling informed experimental design and optimization.

I. The Genesis of Micellization: The Critical Micelle Concentration (CMC)

The formation of micelles is not a gradual process but rather occurs cooperatively above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). Below the CMC, SLS molecules exist predominantly as individual monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, a process driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules.[2] The CMC is a critical parameter as many of the characteristic properties of surfactant solutions, such as detergency, solubilization, and foaming, only become significant at concentrations above this threshold.[3]

Determining the Critical Micelle Concentration: A Practical Guide

Several experimental techniques can be employed to determine the CMC of SLS, each relying on the principle that a distinct change in a physical property of the solution occurs at the point of micellization.

Principle: Below the CMC, as the concentration of SLS increases, the surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of intersection of the two linear regions in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of high-purity SLS in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC (e.g., 0.1 mM to 20 mM). Preparing solutions on a logarithmic concentration scale is recommended for optimal plotting.[4]

-

-

Instrumentation and Calibration:

-

Utilize a surface tensiometer equipped with a Wilhelmy plate.[4][5]

-

Thoroughly clean the platinum Wilhelmy plate with a suitable solvent (e.g., ethanol or acetone) and then flame it to remove any organic residues.[4]

-

Calibrate the instrument according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.[4]

-

-

Measurement Procedure:

-

Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.[4]

-

Immerse the Wilhelmy plate into the solution.

-

Measure the surface tension, allowing the reading to stabilize before recording the value.[4]

-

Repeat the measurement for each of the prepared surfactant solutions, progressing from the lowest to the highest concentration.

-

Ensure the plate is cleaned and dried between each measurement.[4]

-

-

Data Analysis:

-

Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).

-

Identify the two linear regions of the plot and determine their respective linear regression equations.

-

The CMC is the concentration at which the two lines intersect.

-

Diagram of the Tensiometry Workflow for CMC Determination:

Caption: Workflow for CMC determination using surface tensiometry.

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual surfactant and counter-ions. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot. This is because the mobility of the large, charged micelles is lower than that of the individual surfactant ions, and a fraction of the counter-ions become associated with the micelle, reducing the total number of charge carriers. The CMC is determined from the breakpoint in the conductivity versus concentration plot.[6]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of SLS in deionized water.

-

Prepare a series of dilutions, similar to the tensiometry method.

-

-

Instrumentation and Calibration:

-

Use a calibrated conductometer with a conductivity cell.

-

Ensure the conductivity cell is clean and rinsed with deionized water and then with the sample solution before each measurement.

-

-

Measurement Procedure:

-

Place a known volume of deionized water in a thermostated beaker.

-

Measure the initial conductivity.

-

Make successive additions of the concentrated SLS stock solution to the beaker, stirring to ensure homogeneity.

-

Record the conductivity after each addition and calculate the corresponding SLS concentration.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the surfactant concentration.

-

The plot will show two linear regions with different slopes.

-

The CMC is the concentration at the intersection of these two lines.

-

Diagram of the Conductometry Workflow for CMC Determination:

Caption: Workflow for CMC determination via conductometric titration.

II. Factors Influencing the Critical Micelle Concentration

The CMC of SLS is not an immutable constant but is significantly influenced by the surrounding environmental conditions. A thorough understanding of these factors is crucial for controlling micelle formation and properties.

A. Effect of Temperature

The influence of temperature on the CMC of ionic surfactants like SLS is often non-monotonic, exhibiting a U-shaped behavior.[7] Initially, an increase in temperature typically leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant monomers, which is an entropically favorable process that promotes micellization.[8] However, beyond a certain temperature, the CMC begins to increase. This is because higher temperatures increase the kinetic energy of the surfactant molecules, leading to a greater tendency for the micelles to dissociate back into monomers.[7][8] For SLS, the minimum CMC is often observed around 25-30°C.[9]

B. Effect of Ionic Strength (Addition of Electrolytes)

The addition of electrolytes, such as sodium chloride (NaCl), has a profound effect on the CMC of SLS, causing it to decrease significantly.[10] This phenomenon can be explained by the screening of the electrostatic repulsion between the negatively charged sulfate head groups of the SLS monomers. The added counter-ions (Na+) from the electrolyte accumulate near the micellar surface, neutralizing the charge and reducing the repulsion between the head groups. This makes it energetically more favorable for the monomers to aggregate into micelles, thus lowering the CMC.[10][11]

Table 1: Effect of NaCl Concentration on the CMC of SLS at 25°C

| NaCl Concentration (mM) | CMC of SLS (mM) |

| 0 | 8.23 |

| 10 | 5.18 |

| 50 | 2.2 |

| 100 | 1.4 |

Note: Data compiled from various sources.[4] The exact values can vary slightly depending on the experimental method and purity of the surfactant.

C. Effect of pH

The influence of pH on the micellization of SLS is generally less pronounced compared to surfactants with ionizable head groups that have a pKa in the typical pH range. The sulfate head group of SLS is the conjugate base of a strong acid (sulfuric acid) and remains fully ionized (negatively charged) over a wide pH range. However, at very low pH values (highly acidic conditions), protonation of the sulfate head group can occur, which would reduce the electrostatic repulsion between monomers and consequently lower the CMC. Conversely, at very high pH values, the increased concentration of hydroxyl ions can compete with the surfactant anions for the counter-ions, potentially leading to a slight increase in the CMC. It's important to note that significant pH changes can also affect the stability of the surfactant itself, potentially leading to hydrolysis.[12][13]

III. Micellar Size, Shape, and Aggregation Number

Once formed, SLS micelles are not static entities but are in a dynamic equilibrium with the surrounding monomers. Their size, shape, and the number of surfactant molecules per micelle (aggregation number) are key parameters that dictate their properties and are influenced by the same factors that affect the CMC.

A. Micellar Size and Shape

At concentrations just above the CMC and in the absence of added electrolytes, SLS typically forms spherical micelles.[14] The diameter of these micelles is approximately twice the length of the SLS molecule. As the surfactant concentration or the ionic strength of the solution increases, a transition from spherical to larger, rod-like or cylindrical micelles can occur.[11][14] This sphere-to-rod transition is a consequence of the increased screening of the electrostatic repulsion between the head groups, which allows for a more compact packing of the surfactant molecules.

B. Aggregation Number (Nagg)

The aggregation number is the average number of surfactant molecules in a single micelle. For spherical SLS micelles in pure water at 25°C, the aggregation number is typically around 62.[15][16] The aggregation number is influenced by:

-

Temperature: Increasing the temperature generally leads to a decrease in the aggregation number as the micelles tend to become smaller.[15][16]

-

Ionic Strength: The addition of electrolytes increases the aggregation number, coinciding with the growth of the micelles and the sphere-to-rod transition.

Characterizing Micellar Size: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a powerful, non-invasive technique for determining the size distribution of micelles in solution.[17][18]

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the micelles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The rate of these fluctuations is used to calculate the translational diffusion coefficient, from which the hydrodynamic diameter of the micelles can be determined using the Stokes-Einstein equation.[18][19]

Experimental Protocol:

-

Sample Preparation:

-

Prepare SLS solutions at the desired concentration (above the CMC) and under the desired conditions (temperature, ionic strength, pH).

-

Filter the solutions through a fine-pored filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates that could interfere with the measurement.

-

-

Instrumentation and Measurement:

-

Use a DLS instrument, ensuring it is properly calibrated and the laser is warmed up.

-

Place the cuvette in the sample holder and allow the sample to equilibrate to the desired temperature.[20]

-

Perform the DLS measurement according to the instrument's software instructions. Typically, multiple short scans are accumulated to obtain a good signal-to-noise ratio.[21]

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function of the scattered light intensity to determine the size distribution of the micelles.

-

The primary result is the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

-

Diagram of the DLS Workflow for Micelle Size Characterization:

Caption: Workflow for micelle size characterization using DLS.

IV. Thermodynamics of Micellization

The spontaneous formation of micelles is a thermodynamically driven process. The key thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide valuable insights into the forces governing this self-assembly. These parameters can be determined from the temperature dependence of the CMC.[3][9]

The Gibbs free energy of micellization is always negative, indicating a spontaneous process.[9] The overall process is typically entropy-driven at lower temperatures, primarily due to the hydrophobic effect and the release of ordered water molecules from around the hydrocarbon tails. At higher temperatures, the process can become more enthalpy-driven.[7]

V. Conclusion: A Foundation for Innovation

This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound micelles. A comprehensive understanding of the critical micelle concentration, the factors that influence it, and the resulting micellar size, shape, and aggregation number is essential for effectively utilizing SLS in diverse research and industrial settings. The experimental protocols and mechanistic explanations provided herein serve as a robust foundation for scientists and professionals to design and control SLS-based systems with greater precision and efficacy. The continued study of this seemingly simple surfactant and its complex self-assembly behavior will undoubtedly continue to fuel innovation across numerous scientific disciplines.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

- 5. commons.erau.edu [commons.erau.edu]

- 6. scribd.com [scribd.com]

- 7. scialert.net [scialert.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synergistic sphere-to-rod micelle transition in mixed solutions of sodium dodecyl sulfate and cocoamidopropyl betaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Temperature Effect on the Nanostructure of SDS Micelles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. muser-my.com [muser-my.com]

- 21. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

critical micelle concentration of SLS in aqueous solutions

An In-Depth Technical Guide to the Critical Micelle Concentration of Sodium Lauryl Sulfate (SLS) in Aqueous Solutions

Authored by: A Senior Application Scientist

Abstract

This compound (SLS), an anionic surfactant, is a cornerstone ingredient in a multitude of pharmaceutical and research applications, primarily due to its ability to form micelles in aqueous solutions. The concentration at which these micelles begin to form is known as the Critical Micelle Concentration (CMC). This guide provides a comprehensive technical overview of the CMC of SLS in aqueous solutions. It delves into the fundamental principles of micellization, explores the various factors influencing the CMC, and offers detailed protocols for its experimental determination using contemporary analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical physicochemical parameter.

The Phenomenon of Micellization: A Thermodynamic Perspective

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[1] In the case of this compound, the sulfate group constitutes the polar head, while the dodecyl (lauryl) hydrocarbon chain forms the nonpolar tail.

At low concentrations in an aqueous medium, SLS molecules exist as individual monomers. These monomers tend to accumulate at interfaces, such as the air-water interface, to minimize the unfavorable interaction between their hydrophobic tails and the surrounding water molecules. This adsorption at the surface leads to a reduction in the surface tension of the solution.[2]

As the concentration of SLS increases, the interface becomes saturated with monomers. At a specific concentration, a thermodynamically favorable self-assembly process known as micellization occurs.[1][3] The hydrophobic tails aggregate to form a core, shielded from the aqueous environment, while the hydrophilic heads form a shell, interacting with the water molecules. This distinct concentration is the Critical Micelle Concentration (CMC) .[1] The formation of micelles is an abrupt phenomenon, and many physical properties of the solution exhibit a sharp change at the CMC.[4]

The primary driving force for micellization is the hydrophobic effect, which is an entropic process.[5] The ordering of water molecules around the individual hydrophobic tails of the surfactant monomers results in a decrease in entropy. The aggregation of these tails into the micellar core releases these ordered water molecules, leading to a significant increase in the overall entropy of the system, thus favoring micelle formation.[6]

The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process.[7][8] This can be further broken down into enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions.

The Gibbs Adsorption Isotherm: A Link Between Surface Tension and Adsorption

The Gibbs adsorption isotherm provides a quantitative relationship between the change in surface tension (γ) and the surface excess concentration (Γ) of a surfactant at an interface.[3][9] It is a fundamental equation in surface chemistry that helps in understanding the adsorption behavior of surfactants like SLS. The simplified Gibbs adsorption equation for a 1:1 ionic surfactant like SLS in the absence of excess salt is:

Γ = - (1 / 2RT) * (dγ / dlnC)

Where:

-

Γ is the surface excess concentration

-

R is the ideal gas constant

-

T is the absolute temperature

-

C is the surfactant concentration

The factor of 2 in the denominator accounts for the presence of both the surfactant anion and its counter-ion (Na⁺) at the interface.[10] The slope of the plot of surface tension versus the natural logarithm of concentration below the CMC can be used to calculate the surface excess concentration.

Factors Influencing the Critical Micelle Concentration of SLS

The CMC of SLS is not a fixed value but is highly sensitive to the surrounding chemical and physical environment. Understanding these influencing factors is paramount for researchers and formulation scientists to control and predict the behavior of SLS in their systems.

Molecular Structure of the Surfactant

-

Hydrophobic Chain Length: Increasing the length of the hydrocarbon tail leads to a logarithmic decrease in the CMC.[11] A longer chain results in greater hydrophobicity, making the monomer less soluble in water and promoting aggregation at lower concentrations.

-

Nature of the Hydrophilic Head Group: The nature of the polar head group also plays a role. For ionic surfactants like SLS, the electrostatic repulsion between the charged head groups at the micelle surface opposes micellization.

External Environmental Factors

-

Temperature: The effect of temperature on the CMC of ionic surfactants like SLS is complex. Generally, an increase in temperature can cause a slight decrease in the CMC to a certain point, after which it may increase.[8][12] This is due to the interplay between the decreased hydration of the hydrophilic group and the disruption of the structured water around the hydrophobic tail at higher temperatures.

-

Presence of Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant significantly decreases the CMC.[11] The counter-ions from the salt shield the electrostatic repulsion between the charged head groups of the SLS molecules, thereby facilitating micelle formation at a lower concentration.[4]

-

Addition of Organic Solvents (Co-solvents): The presence of organic co-solvents, like ethanol, can have a varied effect on the CMC of SLS. In some cases, small amounts of ethanol can decrease the CMC by reducing the polarity of the aqueous medium, which favors the partitioning of the hydrophobic tails into micelles.[13] However, at higher concentrations, alcohols can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution.[11]

-

pH: For ionic surfactants, pH can influence the CMC if the head group can be protonated or deprotonated. For SLS, which has a strong acidic sulfate group, the CMC is relatively insensitive to pH changes in the typical working range.

| Factor | Effect on SLS CMC | Rationale |

| Increased Hydrophobic Chain Length | Decreases | Increased hydrophobicity favors aggregation.[11] |

| Addition of Electrolytes (e.g., NaCl) | Decreases | Shielding of electrostatic repulsion between head groups.[4][11] |

| Increased Temperature | Complex; can decrease then increase | Interplay of hydration and water structure effects.[8][12] |

| Addition of Co-solvents (e.g., Ethanol) | Can decrease or increase | Depends on concentration; affects solvent polarity and monomer solubility.[11][13] |

Table 1: Summary of key factors influencing the CMC of SLS.

Experimental Determination of the Critical Micelle Concentration

The abrupt change in various physicochemical properties of a surfactant solution at the CMC allows for its experimental determination using a range of techniques. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. For an ionic surfactant like SLS, several methods are highly effective.[1]

Tensiometry

Tensiometry is a direct and widely used method for determining the CMC.[14] It involves measuring the surface tension of the surfactant solution as a function of its concentration.

Principle: Below the CMC, as the concentration of SLS increases, the monomers adsorb at the air-water interface, causing a significant decrease in surface tension.[2] Above the CMC, the concentration of free monomers in the bulk solution remains relatively constant, as any additional surfactant molecules form micelles.[15] Consequently, the surface tension reaches a plateau and remains nearly constant. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[14]

Experimental Protocol: Tensiometry (Wilhelmy Plate Method)

-

Preparation of Solutions: Prepare a stock solution of SLS in deionized water. A series of solutions with varying concentrations, spanning the expected CMC, should be prepared by serial dilution.

-

Instrument Setup: Calibrate the surface tensiometer using a liquid with a known surface tension (e.g., pure water). Ensure the Wilhelmy plate is clean and properly attached to the microbalance.

-

Measurement:

-

Begin with the most dilute SLS solution.

-

Immerse the Wilhelmy plate into the solution.

-

The instrument will measure the force exerted on the plate, which is proportional to the surface tension.

-

Record the surface tension value once a stable reading is achieved.

-

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the SLS concentration (log C). The plot will typically show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[2]

Conductometry

Conductometry is a highly sensitive and convenient method for determining the CMC of ionic surfactants like SLS.[13]

Principle: SLS is an electrolyte and dissociates in water into sodium (Na⁺) and lauryl sulfate (C₁₂H₂₅SO₄⁻) ions. Below the CMC, the specific conductance of the solution increases linearly with the concentration of the surfactant, as more charge carriers are introduced.[14] Above the CMC, while the total surfactant concentration increases, the newly added molecules form micelles. These micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot indicates the CMC.[13]

Experimental Protocol: Conductometry

-

Preparation of Solutions: Prepare a series of SLS solutions of known concentrations in high-purity, deionized water.

-

Instrument Setup: Calibrate the conductivity meter using standard potassium chloride solutions. Ensure the conductivity cell is clean and properly immersed in the sample.

-

Measurement:

-

Measure the conductivity of each SLS solution, starting from the most dilute.

-

Ensure temperature control, as conductivity is temperature-dependent.

-

-

Data Analysis: Plot the specific conductivity (κ) against the SLS concentration. The plot will exhibit two linear segments with different slopes. The point of intersection of these two lines is the CMC.[16]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method that utilizes fluorescent probes to determine the CMC.[17]

Principle: A hydrophobic fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), is added to the surfactant solutions.[18][19] Below the CMC, the probe resides in the polar aqueous environment and exhibits a characteristic fluorescence spectrum. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles.[14] This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength.[20] The CMC is determined from the concentration at which this change in fluorescence behavior is observed.

Experimental Protocol: Fluorescence Spectroscopy using Pyrene as a Probe

-

Preparation of Solutions: Prepare a series of SLS solutions with varying concentrations. Add a small, constant amount of a stock solution of pyrene in a suitable solvent (e.g., acetone) to each solution. The final concentration of pyrene should be very low to avoid excimer formation.

-

Instrument Setup: Set the excitation wavelength of the spectrofluorometer to an appropriate value for pyrene (typically around 335 nm).

-

Measurement:

-

Record the fluorescence emission spectrum for each sample.

-

Pay particular attention to the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum.

-

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the SLS concentration. The I₁/I₃ ratio is sensitive to the polarity of the probe's environment. A sharp decrease in this ratio will be observed as the pyrene molecules move from the polar aqueous phase to the nonpolar micellar core. The concentration at the midpoint of this transition is taken as the CMC.

Visualization of Experimental Workflows

Tensiometry Workflow

A schematic representation of the tensiometry workflow for CMC determination.

Conductometry Workflow

A schematic representation of the conductometry workflow for CMC determination.

Applications in Drug Development and Formulation

The ability of SLS to form micelles above its CMC is leveraged in numerous pharmaceutical applications.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of SLS micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations.[21] This is a critical strategy for enhancing the bioavailability of many active pharmaceutical ingredients (APIs).

-

Drug Delivery Systems: Micellar systems can serve as nanocarriers for targeted drug delivery. The size and surface properties of the micelles can be tailored to control the release profile and biodistribution of the encapsulated drug.

-

Wetting and Lubricating Agent: In solid dosage forms, SLS is used as a wetting agent to facilitate the dissolution of the drug and as a lubricant during tablet manufacturing.[21]

-

Emulsifying Agent: SLS can stabilize emulsions by adsorbing at the oil-water interface, preventing the coalescence of dispersed droplets.

The CMC is a critical parameter in all these applications, as the desired functionality is often only achieved at concentrations above the CMC.[1]

Conclusion

The critical micelle concentration of this compound is a fundamental parameter that governs its behavior and utility in a wide array of scientific and industrial applications, particularly in drug development and formulation. A thorough understanding of the principles of micellization, the factors that influence the CMC, and the experimental methods for its accurate determination is essential for any professional working with this versatile surfactant. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the knowledge necessary to effectively harness the properties of SLS in their work.

References

- 1. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. fiveable.me [fiveable.me]

- 4. The critical micelle concentration of sodium lauryl sulphate at 25° C - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 13. chemijournal.com [chemijournal.com]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 20. mattersofmatter.eu [mattersofmatter.eu]

- 21. The role of this compound on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Sodium Lauryl Sulfate with Lipid Bilayers

This guide provides a comprehensive technical overview of the complex interactions between the anionic surfactant sodium lauryl sulfate (SLS) and lipid bilayers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, influential factors, and state-of-the-art experimental methodologies used to elucidate these phenomena. By synthesizing established principles with contemporary research, this guide aims to serve as an essential resource for understanding and manipulating SLS-lipid interactions in various scientific and industrial applications.

Foundational Concepts: An Introduction to the Key Players

This compound (SLS): A Prototypical Anionic Surfactant

This compound (SLS), also known as sodium dodecyl sulfate (SDS), is an anionic surfactant widely utilized in pharmaceuticals, cosmetics, and cleaning products.[1][2][3] Its amphiphilic nature, characterized by a 12-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, drives its surface-active properties and its profound effects on biological membranes.[2] A critical parameter governing the behavior of SLS is its Critical Micelle Concentration (CMC) , the concentration at which individual surfactant monomers begin to self-assemble into micelles.[4][5][6] The CMC of SLS is influenced by factors such as temperature, ionic strength, and the presence of co-solvents.[4][6][7]

The Lipid Bilayer: The Essence of Biological Membranes

The lipid bilayer is the fundamental structure of all biological membranes, forming a selectively permeable barrier that delineates the cell and its organelles. Composed primarily of phospholipids, these bilayers are dynamic, fluid structures, as described by the fluid mosaic model.[8] The physical state of the bilayer, whether in a more ordered 'gel' phase or a more fluid 'liquid-crystalline' phase, is dependent on temperature and lipid composition and significantly influences its interaction with external agents like SLS.[9][10][11]

The Core Interaction: A Mechanistic Deep Dive

The interaction of SLS with lipid bilayers is a concentration-dependent process that can be broadly categorized into three stages, a model originally proposed by Helenius and Simons.[9] This model provides a robust framework for understanding membrane solubilization by detergents.[8][9][12]

Stage I: Monomeric Partitioning and Membrane Perturbation

At concentrations below its CMC, SLS monomers partition into the lipid bilayer.[8][13][14] This insertion is driven by the hydrophobic effect, where the alkyl tail of SLS integrates into the hydrophobic core of the bilayer.[15] This initial partitioning leads to several key effects:

-

Increased Membrane Fluidity: The insertion of SLS molecules disrupts the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity.[16][17]

-

Altered Permeability: This disruption can compromise the barrier function of the membrane, increasing its permeability to water and other small molecules.[18]

-

Changes in Mechanical Properties: Studies have shown that SLS can decrease the stiffness of keratinocytes even at sub-toxic concentrations.[19]

Stage II: Membrane Saturation and the Onset of Solubilization

As the concentration of SLS increases, the lipid bilayer becomes saturated with surfactant monomers.[8][13][14] At or near the CMC, the bilayer can no longer accommodate more monomers, and the process of solubilization begins.[8][18] This stage is characterized by the coexistence of intact, SLS-saturated vesicles and newly formed mixed micelles composed of lipids and SLS.[8][12]

Stage III: Complete Solubilization and Mixed Micelle Formation

Above the CMC, the lipid bilayer is progressively broken down into smaller fragments, leading to the formation of lipid-detergent mixed micelles.[8][9] Further increases in SLS concentration can lead to the progressive delipidation of any membrane proteins, resulting in the formation of lipid-detergent and protein-detergent mixed micelles.[8] The final structures are typically discoidal, worm-like, or rod-like micelles.[9][10]

Caption: The Three-Stage Model of Lipid Bilayer Solubilization by SLS.

Influential Factors: The Nuances of the Interaction

The interaction between SLS and lipid bilayers is not static but is influenced by a variety of physicochemical parameters.

-

Temperature: Temperature affects both the fluidity of the lipid bilayer and the CMC of SLS.[5][9] Solubilization can be more efficient in the gel phase for some detergents, provided the cohesive energy of the bilayer does not prevent sufficient partitioning.[10]

-

Lipid Composition: The type of lipids constituting the bilayer plays a crucial role. For instance, the presence of cholesterol can modulate the partitioning of surfactants into the membrane.[11][15] The rigidity of the bilayer, influenced by lipid composition, is a key factor in determining the final aggregate structures formed.[9]

-

Ionic Strength: The presence of salts in the aqueous medium can affect the CMC of ionic surfactants like SLS and can also influence the electrostatic interactions at the membrane surface.[6][20][21]

Experimental Methodologies: A Practical Guide to Investigation

A diverse array of biophysical techniques can be employed to study the intricate details of SLS-lipid bilayer interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[22][23][24][25] It provides a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), binding affinity (Ka), and stoichiometry (n) from a single experiment.[22][23][26]

Experimental Protocol: ITC Analysis of SLS Partitioning into Lipid Vesicles

-

Preparation of Reagents:

-

Prepare a stock solution of large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) at a known concentration (e.g., 1-5 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a concentrated stock solution of SLS (e.g., 25-100 mM) in the same buffer.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the LUV suspension into the sample cell.

-

Load the SLS solution into the injection syringe.

-

Set the experimental parameters: temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Initiate the titration, injecting small aliquots of the SLS solution into the LUV suspension.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change versus molar ratio of SLS to lipid) is fitted to a suitable binding model (e.g., a partitioning model) to extract the thermodynamic parameters.[14]

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Spectroscopic and Microscopic Techniques

A variety of other techniques provide complementary information:

-

Fluorescence Spectroscopy: Can be used to monitor changes in membrane permeability through vesicle leakage assays.[27]

-

Small-Angle X-ray Scattering (SAXS): Provides structural information on the lipid/detergent aggregates formed during solubilization.[9][10]

-